molecular formula C19H19ClN6O B2829541 (4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone CAS No. 1396877-42-1

(4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2829541
CAS No.: 1396877-42-1
M. Wt: 382.85
InChI Key: CDOIDYNLVAUPGR-UHFFFAOYSA-N
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Description

(4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a tetrazole ring substituted with a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. One common approach is to first synthesize the piperazine derivative by reacting 3-chlorophenylamine with piperazine under controlled conditions. The tetrazole ring can be formed through a cyclization reaction involving p-tolyl hydrazine and an appropriate nitrile source.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

(4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can act as a ligand, binding to specific sites on proteins and modulating their activity. The tetrazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-(3-chlorophenyl)piperazin-1-yl)(4-methyl-2-(p-tolyl)-3H-thiazol-5-yl)methanone: Similar structure but with a thiazole ring instead of a tetrazole ring.

    (4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-imidazol-5-yl)methanone: Contains an imidazole ring instead of a tetrazole ring.

Uniqueness

The uniqueness of (4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone lies in its combination of a piperazine ring with a tetrazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be achievable with other similar compounds.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[2-(4-methylphenyl)tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O/c1-14-5-7-16(8-6-14)26-22-18(21-23-26)19(27)25-11-9-24(10-12-25)17-4-2-3-15(20)13-17/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOIDYNLVAUPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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